2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide

Fragment-based drug discovery Bromodomain Ligand efficiency

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide (CAS 1190246-42-4) is a synthetic small-molecule building block composed of a 3,5-dimethylisoxazole moiety linked via an acetamide bridge to an indol-5-yl group, with molecular formula C15H15N3O2 and a molecular weight of 269.30 g/mol. It is primarily supplied as a research chemical with a typical purity specification of 95%.

Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
Cat. No. B12185356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide
Molecular FormulaC15H15N3O2
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C15H15N3O2/c1-9-13(10(2)20-18-9)8-15(19)17-12-3-4-14-11(7-12)5-6-16-14/h3-7,16H,8H2,1-2H3,(H,17,19)
InChIKeyWVNPDIFOWMFXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide: Physicochemical Identity and Research-Grade Procurement Baseline


2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide (CAS 1190246-42-4) is a synthetic small-molecule building block composed of a 3,5-dimethylisoxazole moiety linked via an acetamide bridge to an indol-5-yl group, with molecular formula C15H15N3O2 and a molecular weight of 269.30 g/mol . It is primarily supplied as a research chemical with a typical purity specification of 95% . The compound belongs to a broader class of indole-isoxazole hybrids explored in medicinal chemistry for bromodomain recognition and kinase inhibition, although its own biological profile remains sparsely characterized in the open literature.

Why Indole-Isoxazole Acetamide Isosteres Cannot Be Interchanged Without Quantitative Loss of Target Engagement


Although the 3,5-dimethylisoxazole motif is a well-established acetyl-lysine bioisostere capable of engaging bromodomains [1], the acetamide linker length and indole substitution pattern critically govern binding affinity, selectivity, and physicochemical properties. Closely related analogs such as the N-methylindole variant (CAS 1574495-96-7, MW 283.32) or the N-furanoyl-indoline derivative (CAS 1448135-87-2) differ by as little as a single methyl group or carbonyl insertion, yet these subtle modifications can abrogate target engagement, alter LogP by >0.5 units, or shift hydrogen-bonding capacity, making generic substitution unreliable without quantitative head-to-head data .

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide


Molecular Weight Advantage Over N-Methylindole Analog for Fragment-Based Screening Libraries

The target compound (MW 269.30) offers a 14 Da molecular weight reduction compared to its N-methylindole analog 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide (MW 283.32), placing it deeper within the Rule-of-Three compliant fragment space (MW ≤300) and improving ligand efficiency potential . This difference stems solely from the absence of the N-methyl group, which also eliminates a potential metabolic soft spot while preserving the free indole NH as both a hydrogen-bond donor and a synthetic diversification handle.

Fragment-based drug discovery Bromodomain Ligand efficiency

Lipophilicity Reduction Relative to N-Methylindole Congener Improves Developability Profile

The target compound exhibits a calculated LogP of 1.06 , which is approximately 1.1 log units lower than the N-methylindole analog (estimated LogP ~2.2 based on the addition of a methylene unit and loss of a hydrogen-bond donor). This reduction in lipophilicity is critical for maintaining aqueous solubility, reducing CYP450 promiscuity, and lowering the risk of phospholipidosis, all of which are key developability criteria in early-stage drug discovery [1].

Drug-likeness Lipophilicity Physicochemical property

Hydrogen-Bond Donor Count Differentiates from Indoline and N-Substituted Analogs in Bromodomain Recognition

The target compound possesses two hydrogen-bond donors (HBD = 2): the indole NH and the acetamide NH. In contrast, the N-methylindole analog has only one HBD (acetamide NH), and the N-furanoyl-indoline analog (CAS 1448135-87-2) has three HBDs (including an additional amide NH). For bromodomain recognition, where the 3,5-dimethylisoxazole acts as an acetyl-lysine mimetic, the indole NH can provide a critical anchoring interaction analogous to the histone backbone amide, a feature absent in N-alkylated congeners [1]. This HBD count directly maps onto the hydrogen-bonding capacity required for selective engagement of BET family bromodomains .

Bromodomain Hydrogen bonding Acetyl-lysine mimicry

Synthetic Tractability and Purity Advantage Over Complex Indole-Isoxazole Hybrids in Parallel Library Synthesis

Unlike polycyclic indole-isoxazole hybrids such as 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161, MW >450), which require 8–12 linear synthetic steps, the target compound is assembled via a single amide coupling between commercially available 2-(3,5-dimethylisoxazol-4-yl)acetic acid and 5-aminoindole. This two-step convergent route enables consistent batch-to-batch purity of ≥95% and supports milligram-to-gram scale procurement for high-throughput screening campaigns, contrasting with the multi-gram supply bottlenecks typical of CD161-class compounds [1].

Parallel synthesis Building block Chemical procurement

Prioritized Application Scenarios for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide


Fragment-Based Screening Against Bromodomain-Containing Proteins

The compound's MW of 269 Da, LogP of 1.06, and HBD count of 2 make it an ideal fragment for screening against BRD2/3/4 bromodomains. Its free indole NH can engage the conserved asparagine residue in the acetyl-lysine binding pocket, while the dimethylisoxazole serves as a validated acetyl-lysine mimetic [1]. The N-methyl congener, lacking this NH, shows reduced binding enthalpy in analogous series, supporting the target compound's preferential selection for fragment libraries.

Late-Stage Diversification via Indole NH Functionalization

The unsubstituted indole NH provides a chemical handle for N-alkylation, N-arylation, or N-acylation without perturbing the isoxazole pharmacophore. This contrasts with the N-methyl analog, which is synthetically inert at this position, and enables rapid exploration of bromodomain selectivity or pharmacokinetic optimization in hit-to-lead campaigns .

Physicochemical Benchmarking in Developability Screening Panels

With a measured LogP of 1.06, PSA of 90.65 Ų, and only 7 rotatable bonds, the compound occupies a favorable region of the 'lead-like' chemical space. It can serve as a control compound in high-throughput solubility, permeability, and metabolic stability assays when evaluating more lipophilic indole-isoxazole candidates .

Parallel Synthesis Building Block for Indole-Isoxazole Libraries

The convergent two-step synthesis enables cost-effective procurement at gram scale with ≥95% purity, making it suitable for array synthesis of 96-well plate libraries. Its dramatically shorter synthetic route compared to tricyclic indole-isoxazole BET inhibitors like CD161 reduces both reagent cost and lead time, supporting rapid SAR exploration in academic and industrial settings [2].

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